

Framework for Investigating Rogletimide Side Effects

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Compound Focus: Rogletimide

CAS No.: 92788-10-8

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Investigation Phase	Key Actions & Methodologies	Potential Experimental Models & Endpoints
1. Mechanism Prediction	Perform network pharmacology analysis [1] [2]; Use predictive toxicology tools [3]; Conduct molecular docking to predict off-target interactions.	In silico models; Public databases (e.g., ChEMBL, PubChem); Target prediction software.
2. In Vitro Profiling	Conduct cytotoxicity assays; Assess mitochondrial toxicity (Seahorse assay); Check for apoptosis/necrosis; Inhibit hERG channel (patch clamp) [3].	Cell lines (e.g., HepG2 for hepatotoxicity [3]); IC50/EC50 values; Fluorescence imaging for cell death.
3. In Vivo Validation	Establish animal models; Monitor hematological, hepatic, and renal function; Perform histopathology; Therapeutic index calculation.	Rodent models; Clinical chemistry (ALT, AST, Creatinine); Organ weight and tissue sections.

Experimental Protocols for Key Assessments

You can adapt the following general protocols to investigate specific side effects of **Rogletimide**.

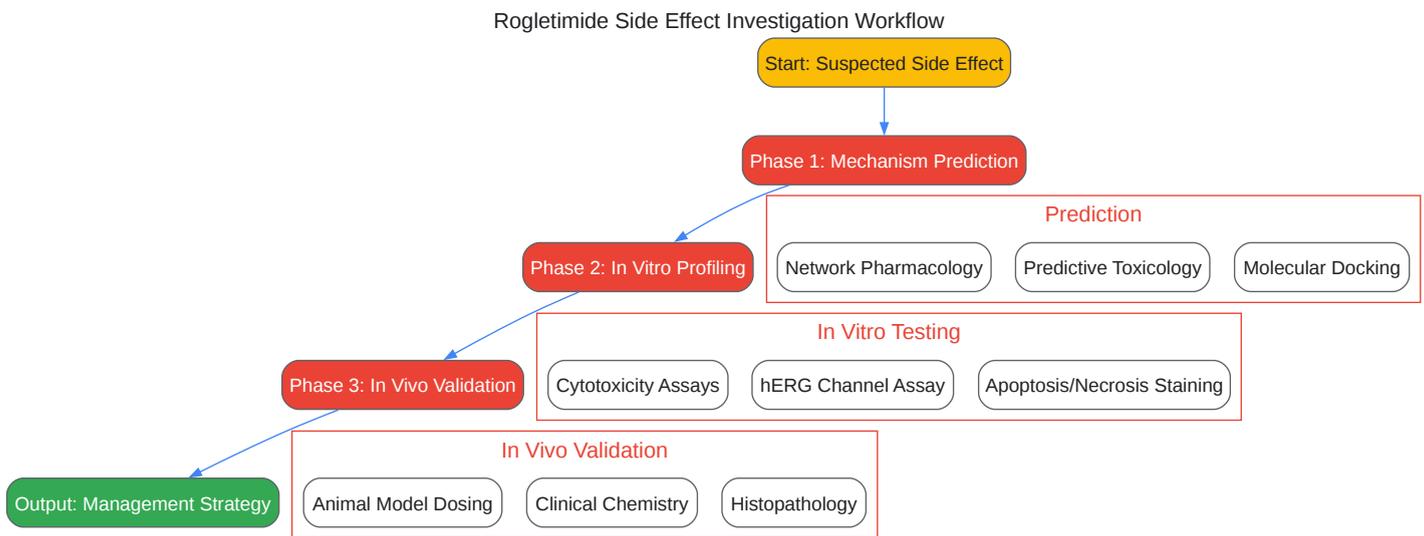
Protocol 1: Network Pharmacology for Predicting Mechanisms

- **Objective:** To systematically predict the potential protein targets and signaling pathways of **Rogletimide** that may underlie its side effects [1] [2].
- **Methodology:**
 - **Compound Collection:** Obtain the SMILES structure of **Rogletimide** from PubChem.
 - **Target Prediction:** Use online platforms like SwissTargetPrediction or PharmMapper to identify potential protein targets.
 - **Network Construction:** Input the predicted targets into a bioinformatics tool (e.g., STRING database) to build a Protein-Protein Interaction (PPI) network.
 - **Pathway Enrichment:** Perform KEGG or GO pathway enrichment analysis on the core targets using tools like Metascape or DAVID to identify signaling pathways (e.g., MAPK, PI3K-Akt) linked to toxicity [1] [2].
- **Outcome:** A visual network map and a list of high-risk pathways for experimental validation.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay

- **Objective:** To quantify **Rogletimide**-induced cell death and identify the mode of death.
- **Methodology:**
 - **Cell Culture:** Select relevant cell lines (e.g., human liver HepG2 cells for hepatotoxicity).
 - **Treatment:** Treat cells with a concentration gradient of **Rogletimide** for 24-72 hours.
 - **Viability Assay:** Perform an MTT or CellTiter-Glo assay to determine IC50 values.
 - **Apoptosis Staining:** Use Annexin V/PI staining followed by flow cytometry, as demonstrated in studies of other compounds [2].
- **Outcome:** Dose-response curves and quantitative apoptosis/necrosis ratios.

To help visualize the logical workflow of a side effect investigation, the following diagram outlines the process from prediction to validation.



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Troubleshooting Common Experimental Issues

Issue: High Cytotoxicity at Low Concentrations in Vitro

- **Potential Cause:** The therapeutic window is narrow, or the effect is on-target but excessive.
- **Solution:**
 - Verify the solubility and stability of **Rogletimide** in your assay buffer to rule out precipitate formation.
 - Check for contamination (e.g., mycoplasma) in cell cultures that can skew results.
 - Run a counter-screen on a different cell type to assess selectivity.
 - If the effect is on-target, consider developing an analog with a better safety profile.

Issue: Unexpected Organ Toxicity in Animal Models

- **Potential Cause:** Metabolite-induced toxicity or off-target effects.
- **Solution:**
 - Conduct metabolite identification (MetID) studies to see if a toxic metabolite is formed.
 - Analyze the expression of the drug target in the affected organ; unexpected expression can explain toxicity.
 - Review the network pharmacology predictions from Protocol 1 for pathways known to affect the injured organ [1].

Issue: Inconsistent Experimental Results Between Batches

- **Potential Cause:** Variability in compound formulation, animal models, or assay conditions.
- **Solution:**
 - Ensure rigorous quality control of the **Rogletimide** compound (e.g., NMR, HPLC purity).
 - Standardize all experimental protocols and use synchronized cell lines or animals from the same source.
 - Use a positive control in every experiment to benchmark assay performance.

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References

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2. Network Pharmacology with Experimental Investigation of the... [pmc.ncbi.nlm.nih.gov]
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